molecular formula C25H21N5O5 B2561841 N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189511-05-4

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2561841
CAS RN: 1189511-05-4
M. Wt: 471.473
InChI Key: INBQINJBHQRBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O5 and its molecular weight is 471.473. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

F3411-7051: has been investigated for its potential as an A2B receptor antagonist . The A2B receptor is associated with cancer, and its antagonism may help in the development of new chemotherapeutic agents . Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, such as F3411-7051, have shown cytotoxic effects on various cancer cell lines, including MDA-MB 231, with IC50 values ranging from 1.9 to 6.4 μM .

Antiviral Properties

Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized with the aim of exploring their antiviral capabilities. These compounds have undergone screening for antiviral activity, with certain derivatives demonstrating promising results against specific viral strains .

Antimicrobial Effects

The structural framework of F3411-7051 lends itself to antimicrobial properties. Studies have shown that incorporating certain subunits, such as piperazine, can enhance these properties, leading to the development of compounds with significant antibacterial and antifungal activities .

DNA Intercalation Activities

As an anticancer strategy, DNA intercalation is a mechanism by which certain compounds can interfere with DNA replication and transcription. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including F3411-7051, have been designed and synthesized for their potential to act as DNA intercalators, thereby inhibiting cancer cell growth .

Topoisomerase II Inhibition

Topoisomerase II is an enzyme that plays a crucial role in DNA replication. Inhibitors of this enzyme are valuable for their anticancer properties. F3411-7051 and its derivatives have been studied for their ability to act as intercalative Topo II inhibitors, which could lead to the development of new anticancer drugs .

Molecular Docking Studies

Molecular docking studies are essential for predicting the binding affinity of compounds to specific receptors or enzymes. F3411-7051 has been subjected to molecular docking to assess its interaction with the A2B receptor, which correlates with its cytotoxic activity against cancer cells .

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for drug development. SAR analyses of F3411-7051 derivatives have been conducted to explore this relationship, particularly in the context of anticancer and antimicrobial activities .

Angiogenesis Regulation

The A2B receptor, which F3411-7051 targets, is known to regulate angiogenic factors like basic fibroblast growth factor and vascular endothelial growth factor. By antagonizing this receptor, F3411-7051 may influence angiogenesis, a key process in tumor growth and metastasis .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5/c1-33-17-12-13-19(21(14-17)34-2)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBQINJBHQRBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.